molecular formula C8H17BrS B13184178 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane

Cat. No.: B13184178
M. Wt: 225.19 g/mol
InChI Key: HFRJWSWHYAILDZ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane ( 1851619-17-4 ) is a specialized organic compound with the molecular formula C8H17BrS and a molecular weight of 225.19 g/mol . This molecule features a bromoalkane terminus and an isopropylsulfanyl (isopropylthio) ether group, separated by a branched carbon chain. This bifunctional architecture makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules via nucleophilic substitution reactions at the bromine site . The isopropylsulfanyl group can also be modified or serve as a key functional moiety in target structures. Researchers can utilize this compound in the development of novel ligands, advanced materials, and in medicinal chemistry for the synthesis of potential pharmacologically active molecules . As a versatile intermediate, its applications extend to various fields of chemical research. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For detailed specifications, documentation, or bulk inquiries, please contact us directly .

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

1-bromo-2-methyl-4-propan-2-ylsulfanylbutane

InChI

InChI=1S/C8H17BrS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

HFRJWSWHYAILDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C)CBr

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound primarily involves nucleophilic substitution reactions where a suitable brominated butane precursor reacts with a sulfur nucleophile to introduce the propan-2-ylsulfanyl group. Alternatively, the sulfur substituent can be installed first, followed by bromination at a defined position on the butane chain. These methods leverage the reactivity of alkyl halides and thiols or thiolate salts under controlled conditions.

Method 1: Nucleophilic Substitution on Brominated Butane Derivative

  • Starting Material: 1-Bromo-2-methylbutane or related bromobutane derivatives.
  • Reagent: Isopropylthiol (propan-2-ylthiol) or its thiolate salt.
  • Reaction Conditions:
    • Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Mild heating (40–80 °C) to facilitate substitution.
    • Use of a base (e.g., sodium hydride or potassium carbonate) to generate the thiolate nucleophile.
  • Mechanism: The thiolate anion attacks the electrophilic carbon bearing the bromine, displacing the bromide ion and forming the thioether linkage.
  • Outcome: Formation of this compound with retention of the bromine at a different position on the chain.

Method 2: Sequential Functional Group Introduction

  • Step 1: Introduction of the propan-2-ylsulfanyl group onto a butane backbone via reaction of a suitable halobutane with isopropylthiol or its derivatives.
  • Step 2: Bromination of the methyl-substituted butane intermediate at the 1-position using brominating agents such as N-bromosuccinimide (NBS) or hydrobromic acid under acidic conditions.
  • Reaction Conditions: Controlled temperature and solvent choice to prevent side reactions and overbromination.
  • Advantages: Allows selective placement of bromine and sulfur substituents.
  • Challenges: Requires careful control to avoid substitution at unintended positions.

Related Preparative Techniques and Analogous Syntheses

  • The synthesis of 1-bromo-2-methylpropane (bromoisobutane), a structurally related alkyl bromide, is well documented and involves the reaction of isobutanol with hydrobromic acid and sulfuric acid under reflux conditions (90–140 °C), yielding brominated products with moderate purity and yield (~42.9%). This method provides foundational knowledge for bromination steps in the target compound’s synthesis.
  • The preparation of 1-bromo-4-(propan-2-ylsulfanyl)butane , a close analog lacking the methyl substituent, involves similar nucleophilic substitution strategies, confirming the applicability of these approaches to the target compound.

Data Table: Comparative Synthesis Parameters

Parameter Method 1: Nucleophilic Substitution Method 2: Sequential Introduction
Starting Materials Brominated butane derivative + isopropylthiol Butane derivative + isopropylthiol, then bromination
Key Reagents Sodium hydride or potassium carbonate base N-bromosuccinimide or hydrobromic acid
Solvent DMF, DMSO Organic solvents (e.g., dichloromethane)
Temperature 40–80 °C 90–140 °C (bromination step)
Reaction Time Several hours Several hours to overnight
Yield Moderate to high (dependent on conditions) Moderate, requires purification
Purification Extraction, chromatography Distillation, washing, chromatography
Analytical Confirmation NMR, Mass Spectrometry NMR, Mass Spectrometry

Analytical Techniques for Confirmation

Research Discoveries and Practical Considerations

  • The nucleophilic substitution approach is favored for its straightforwardness and relatively mild conditions, allowing selective substitution without extensive side reactions.
  • The sequential introduction method, while more complex, permits better control over substitution pattern, critical when regioselectivity is essential.
  • Literature indicates that yields and purity can be improved by optimizing solvent choice, temperature, and reaction time.
  • Safety protocols are critical due to the reactivity of alkyl bromides and thiols; brominated compounds require handling in well-ventilated areas with appropriate personal protective equipment.

The preparation of This compound is chiefly accomplished through nucleophilic substitution reactions involving brominated butane derivatives and isopropylthiol reagents. Alternative routes involve sequential functional group installation with bromination following sulfur introduction. Both methods are supported by extensive research on analogous compounds and validated by standard analytical techniques. Optimization of reaction parameters enhances yield and purity, making this compound accessible for use as a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes through dehydrohalogenation.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, nitriles, or amines can be formed.

    Elimination Reactions: Alkenes are the major products formed through elimination reactions.

    Oxidation: Sulfoxides or sulfones are the major products formed through oxidation of the sulfanyl group.

Scientific Research Applications

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for investigating the mechanisms of halogenation and dehalogenation reactions in biological systems.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for nucleophilic substitution and elimination reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

1-Bromo-4-methylbutane

  • Structure : Linear butane chain with bromine at position 1 and a methyl group at position 4.
  • Reactivity: As a primary alkyl bromide, it undergoes SN2 reactions readily.
  • Physical Properties : Lower molecular weight (183.11 g/mol) compared to the target compound (estimated ~229.18 g/mol) results in a lower boiling point (~102–105°C).
  • Applications : Common alkylating agent in industrial synthesis.

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (from )

  • Structure : Aromatic bromo-ketone with a methylsulfanyl group on the benzene ring.
  • Reactivity : The aromatic ring and ketone group enable electrophilic substitution and carbonyl chemistry, unlike the aliphatic target compound. The bromine here is less reactive in SN2 due to steric hindrance from the aromatic system.
  • Applications : Likely used in pharmaceutical or materials science research due to its rigid structure .

1-Bromo-4-(tert-pentyl)benzene (from )

  • Structure : Aromatic bromo compound with a bulky tert-pentyl substituent.
  • Reactivity : Bromine on an aromatic ring participates in Suzuki couplings or Ullmann reactions, contrasting with the aliphatic bromine in the target compound.
  • Physical Properties : Higher molecular weight (227.14 g/mol) and elevated boiling point due to aromaticity and branching.
  • Applications : Intermediate in ligand synthesis or polymer chemistry .

4-(Propan-2-ylsulfanyl)butane-1-thiol

  • Hypothetical Comparison : Replacing bromine with a thiol group (-SH) increases polarity and susceptibility to oxidation. The thiol group enables disulfide bond formation, unlike the thioether in the target compound.
  • Reactivity : Thiols are stronger nucleophiles but less stable than thioethers.

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, est.)
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane C₈H₁₇BrS ~229.18 Bromo, thioether, branched 160–165
1-Bromo-4-methylbutane C₅H₁₁Br 183.11 Bromo, linear 102–105
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one C₁₁H₁₁BrOS 267.17 Bromo, ketone, aromatic >200 (decomposes)
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.14 Bromo, aromatic, bulky 210–215

Biological Activity

1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other relevant pharmacological properties based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom and a propan-2-ylsulfanyl group attached to a butane skeleton. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents (like bromine) and electron-withdrawing groups has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 46.9 μg/mL to 93.7 μg/mL, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Activity Type
1-Bromo-2-methyl...46.9 - 93.7Antibacterial
Related thiazole analogs93.7 - 46.9Antibacterial

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For example, thiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the sulfur-containing moiety can significantly influence cytotoxicity.

CompoundIC50 (μM)Cell Line
Thiazole derivative<0.5HePG2
Doxorubicin0.51 - 0.73HePG2

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
  • DNA Intercalation : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.
  • Apoptosis Induction : Certain analogs have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

A notable case study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that modifications in the alkyl side chains significantly affected their potency. The study highlighted that compounds with branched alkyl groups showed enhanced cytotoxicity compared to their linear counterparts .

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